3-Methoxy-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO. Its molecular weight is 201.15 . It’s used in biochemical research .
Molecular Structure Analysis
The InChI code for 3-Methoxy-5-(trifluoromethyl)benzonitrile is 1S/C9H6F3NO/c1-14-8-3-6 (5-13)2-7 (4-8)9 (10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis
3-Methoxy-5-(trifluoromethyl)benzonitrile is a solid or semi-solid or liquid at room temperature . Its boiling point is 38°C .Scientific Research Applications
Photochemical Reactions
One study explores the photoinduced reactions of 3-phenyl-2H-azirines with carboxylate esters, producing 5-alkoxy-3-oxazolines. The process involves regiospecific addition of the ester carbonyl group to an azirine-derived benzonitrile-methylide 'dipole'. This research provides a pathway to synthesize relatively unknown 5-alkoxy-3-oxazolines, offering insights into the reactivity and potential applications of benzonitrile derivatives in photochemical synthesis (Gilgen et al., 1975).
Material Science
In the realm of materials science, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. This additive significantly improves cyclic stability and capacity retention, demonstrating the compound's utility in enhancing the performance of energy storage devices (Huang et al., 2014).
Synthetic Chemistry
The controlled conversion of phenylacetic acids to benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride showcases a practical method for synthesizing benzonitriles. This highlights the application of benzonitrile derivatives in facilitating the synthesis of complex organic compounds (Kangani et al., 2008).
Photophysical Studies
Spectroscopic studies of bipolarons from oligomerized 3-methoxythiophene provide insights into solution-phase redox processes relevant to the behavior of polythiophenes. Such studies can inform the development of electronic and photonic materials (Chang & Miller, 1987).
Solar Energy
Research on benzonitrile-based electrolytes for dye-sensitized solar cells (DSSCs) demonstrates the beneficial effect of benzonitrile as an electrolyte solvent. The very low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, highlighting its potential in sustainable energy technologies (Latini et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSXBUFGYTQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650532 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)benzonitrile | |
CAS RN |
868167-61-7 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868167-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.